![molecular formula C11H20O2 B14500435 Bicyclo[4.4.1]undecane-1,6-diol CAS No. 64790-26-7](/img/structure/B14500435.png)
Bicyclo[4.4.1]undecane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.4.1]undecane-1,6-diol is a bridged bicyclic compound characterized by its unique structure, which includes two cycloheptane rings fused together.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.4.1]undecane-1,6-diol typically involves cycloaddition reactions. One common method is the [6+4] cycloaddition reaction, where a triene partner is heated in the presence of a diene to form the bicyclic structure . The reaction conditions often include heating at temperatures ranging from 80°C to 140°C .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.4.1]undecane-1,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or carboxylic acids.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogenating agents or alkyl halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones or carboxylic acids, while reduction can regenerate the diol from its oxidized forms.
Applications De Recherche Scientifique
Bicyclo[4.4.1]undecane-1,6-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of bicyclo[4.4.1]undecane-1,6-diol involves its interaction with various molecular targets. For instance, it can form adducts with formaldehyde, which can be further modified through enzymatic reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: Another bridged bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Known for its applications in asymmetric catalysis and as a molecular scaffold.
Uniqueness
Bicyclo[4.4.1]undecane-1,6-diol is unique due to its larger ring size and the presence of two hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it particularly valuable in synthetic chemistry and material science.
Propriétés
Numéro CAS |
64790-26-7 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
bicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H20O2/c12-10-5-1-2-6-11(13,9-10)8-4-3-7-10/h12-13H,1-9H2 |
Clé InChI |
JKNLVFQTDGQYNB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCCCC(C1)(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
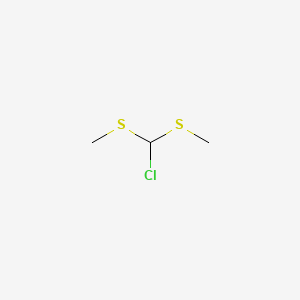
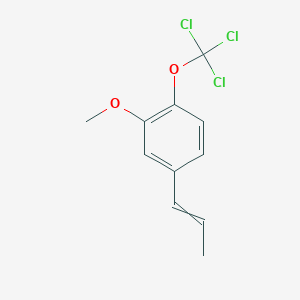
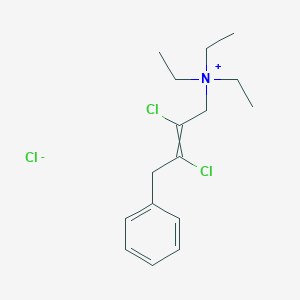

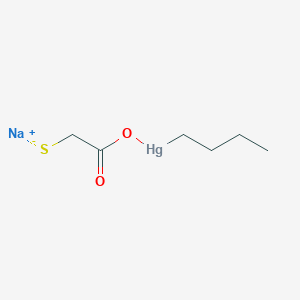
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
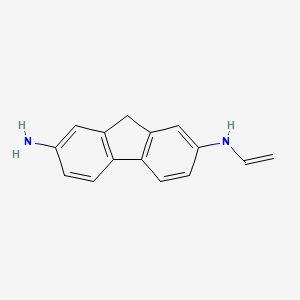

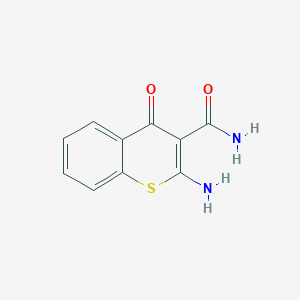
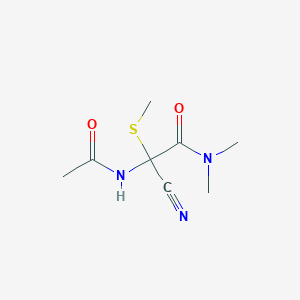
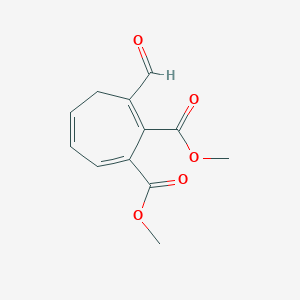
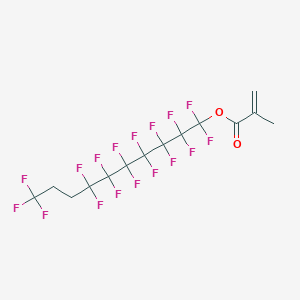
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
